Eicosapentaenoyl ethanolamide (EPEA) is a naturally occurring lipid signaling molecule classified as an N-acylethanolamine (NAE). [] It is an endogenous analog of anandamide and a structural analog of docosahexaenoyl ethanolamide (DHEA), both belonging to the endocannabinoid family. [, ] EPEA is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). [, ] Although EPEA can bind to cannabinoid receptors, its anti-proliferative potency suggests that its mechanism of action may not primarily involve these receptors. [] EPEA plays a role in various physiological processes, including immunomodulation, anti-inflammation, and potentially influencing social behavior in animal models. [, , ]
While EPEA demonstrates promising biological activities, its precise mechanisms of action remain to be fully elucidated. [, ] Future research should focus on identifying the specific molecular targets and signaling pathways involved in mediating EPEA's effects.
The promising preclinical data on EPEA's anti-inflammatory, anti-proliferative, and potential metabolic effects warrant further investigation into its therapeutic potential in human diseases. [, , , ] Clinical trials are needed to assess its efficacy and safety in humans.
Recent findings indicate that a significant portion of EPEA circulates in an esterified form, with levels significantly higher than free EPEA. [] Future studies should investigate the biological significance of esterified EPEA, its potential role as a reservoir of free EPEA, and its contribution to the overall effects attributed to this endocannabinoid.
Given its presence in the brain and its anti-inflammatory properties, further research is needed to explore the specific role of EPEA in neuroinflammation. [, , ] Understanding its involvement in neuroinflammatory processes could lead to new therapeutic avenues for neurological disorders.
Eicosapentaenoyl ethanolamide can be synthesized through several methods, with enzymatic amidation being one of the most effective. A notable approach involves using eicosapentaenoic acid ethyl ester as the acyl donor in a reaction catalyzed by Lipozyme 435, a commercially available enzyme.
These methods confirm the structure and purity of the compound post-synthesis.
Eicosapentaenoyl ethanolamide has a complex molecular structure characterized by its long hydrocarbon chain derived from eicosapentaenoic acid.
The spatial arrangement of these components contributes to its biological activity.
Eicosapentaenoyl ethanolamide participates in various biochemical reactions within the body, particularly those involving lipid signaling pathways.
The mechanism of action for eicosapentaenoyl ethanolamide primarily involves its interaction with cannabinoid receptors and other lipid signaling pathways.
Eicosapentaenoyl ethanolamide exhibits distinct physical and chemical properties that influence its biological activity.
Relevant studies have indicated that maintaining stability during synthesis and storage is crucial for preserving its bioactivity.
Eicosapentaenoyl ethanolamide has garnered attention for its potential applications across various scientific fields:
Recent studies emphasize its role in regulating cytokine synthesis, highlighting its therapeutic potential in managing inflammatory diseases . Further research continues to explore the breadth of applications for this compound within clinical settings.
EPEA (molecular formula: C₂₂H₃₅NO₂; molecular weight: 345.52 g/mol) comprises a 20-carbon eicosapentaenoic acid chain conjugated to ethanolamine via an amide bond. Its structure features five cis double bonds at positions 5,8,11,14,17—a configuration critical for bioactivity [7]. The extended PUFA chain creates a curved molecular geometry distinct from saturated or monounsaturated NAEs, enhancing membrane fluidity and receptor interaction dynamics [1].
Receptor Binding and Signaling
EPEA acts as a partial agonist of cannabinoid receptors, with higher affinity for CB₂ (EC₅₀ = 2.1 nM) than CB₁ (EC₅₀ = 0.1 nM) in transfected cell systems [1] [6]. This immunomodulatory preference distinguishes it from AEA (Table 1). Beyond cannabinoid receptors, EPEA activates peroxisome proliferator-activated receptor gamma (PPARγ) and transient receptor potential vanilloid 1 (TRPV1), contributing to anti-inflammatory and neuroprotective effects [6] [9].
Table 1: Receptor Affinities of EPEA Compared to Key Endocannabinoids
Compound | CB₁ EC₅₀ (nM) | CB₂ EC₅₀ (nM) | Primary Signaling Pathways |
---|---|---|---|
EPEA | 0.1* | 2.1* | CB₂ > CB₁, PPARγ, TRPV1 |
Anandamide (AEA) | 0.7 | 1352 | CB₁, TRPV1 |
2-AG | 0.3 | 0.5 | CB₁/CB₂ dual agonist |
Data from competitive binding assays in CB-transfected cell lines [1] [6]. |
Metabolically, EPEA is hydrolyzed by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), yielding free EPA and ethanolamine [7]. Its oxidative metabolism via cyclooxygenase-2 (COX-2) generates novel epoxy and hydroxy derivatives with unique bioactivities, such as 17,18-epoxyeicosatetraenoyl ethanolamide (17,18-EEQ-EA), a potent anti-inflammatory metabolite [1].
EPEA biosynthesis occurs through enzymatic and non-enzymatic routes, with precursor availability and enzymatic activity dictating tissue-specific concentrations.
Primary Enzymatic Pathways
The canonical pathway involves:
Alternative pathways exist, particularly in tissues with low NAPE-PLD expression:
Table 2: Enzymatic Pathways for EPEA Biosynthesis
Pathway | Key Enzymes | Tissue Prevalence | Regulatory Factors |
---|---|---|---|
NAPE-PLD-dependent | NAT, NAPE-PLD | Brain, liver | Calcium-dependent activation |
ABHD4/GDE1-dependent | ABHD4, GDE1 | Immune cells, skin | Inflammation-induced expression |
PLC/PTPN22-dependent | PLC, PTPN22 | Peripheral tissues | Hormonal signaling |
Influence of Dietary EPA
Tissue EPEA levels correlate directly with EPA availability. Dietary EPA supplementation in rodents elevates EPEA concentrations by 3- to 5-fold in the brain, liver, and adipose tissue [1] [6]. Similarly, human studies show increased EPEA in cerebrospinal fluid following omega-3-rich diets [5]. This nutritional dependency positions EPEA as a mediator of omega-3 fatty acid benefits.
EPEA exhibits tissue-specific distribution, reflecting localized biosynthesis and function.
Central Nervous System
EPEA is detectable in the brain (cortex, hippocampus) and cerebrospinal fluid (CSF), though at lower concentrations than its docosahexaenoic acid (DHA)-derived counterpart synaptamide (DHEA). In human CSF, baseline EPEA levels average 1.65 pg/mL, rising significantly during viral neuroinfections [5]. In vitro studies demonstrate EPEA synthesis in neurons and glia, where it modulates synaptic plasticity and neuroinflammatory responses via CB₂ and PPARγ [1] [2]. Notably, olfactory ensheathing cells (OECs)—glia critical for neural repair—respond to EPEA with reduced pro-inflammatory cytokine production and enhanced anti-inflammatory IL-10 expression [2].
Immune System
EPEA accumulates in immune cells (macrophages, leukocytes) and inflamed tissues. In engineered psoriatic skin models, EPEA concentrations increase 28.6-fold after alpha-linolenic acid (ALA) supplementation, correlating with reduced keratinocyte hyperproliferation and epidermal thickening [9]. This occurs via CB₁-dependent inhibition of proliferation marker Ki67 and downregulation of pro-inflammatory cytokines. Similarly, EPEA reduces lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages by suppressing NF-κB nuclear translocation [9].
Table 3: EPEA Distribution Across Biological Systems
Tissue/System | Basal Level | Changes in Pathology | Functional Outcomes |
---|---|---|---|
Brain parenchyma | Low (undetectable–50 pg/g) | ↑ During neuroinflammation | Neuroprotection, synaptic modulation |
CSF | 1.65 pg/mL | ↑ 3-fold in viral meningitis | Resolution of neuroinflammation |
Skin epidermis | Trace | ↑ 28.6-fold post-ALA treatment | Anti-proliferative (psoriasis) |
Immune cells | Variable | ↑ With EPA supplementation | Reduced cytokine production |
Peripheral Tissues
EPEA is enriched in EPA-metabolizing organs:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0